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Compound of Interest

Compound Name: 1,3,5-Eto-17-oscl

Cat. No.: B117252 Get Quote

Disclaimer: The compound "1,3,5-Eto-17-oscl" does not correspond to any known chemical

entity in publicly available scientific literature or chemical databases. The nomenclature does

not align with standard chemical naming conventions (e.g., IUPAC). It is possible that this is a

proprietary internal code, a neologism, or a typographical error. This guide will instead focus on

17β-Estradiol, a primary estrogenic steroid hormone, due to the partial structural and numerical

similarities in the query ("1,3,5" and "17" are key locants in the steroidal estrogen backbone).

This document serves as a template for the type of technical guide requested, applied to a

well-characterized molecule relevant to drug discovery.

Introduction and Discovery
17β-Estradiol (E2) is a potent steroid hormone and the major female sex hormone. It is

involved in the regulation of the estrous and menstrual female reproductive cycles. Estradiol

plays a critical role in the development of female secondary sexual characteristics and is also

important in the functioning of many other tissues, including bone, fat, skin, liver, and brain.

The discovery of estrogens began in the early 20th century. In 1923, Edgar Allen and Edward

Adelbert Doisy developed a rat bioassay for estrogenic activity. This assay was crucial for the

isolation of the hormone. Adolf Butenandt and, independently, Edward Doisy, first isolated and

crystallized estrone (a related estrogen) from the urine of pregnant women in 1929.

Subsequently, estradiol was isolated in 1935 by David Macleod, who demonstrated it was the
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most potent of the natural estrogens. Its chemical structure was fully elucidated in the early

1930s, paving the way for its synthesis and therapeutic use.

Physicochemical Properties and Quantitative Data
The fundamental properties of 17β-Estradiol are summarized below. This data is critical for its

formulation and use in both research and clinical settings.

Property Value Unit

Molecular Formula C₁₈H₂₄O₂ -

Molar Mass 272.38 g/mol

Melting Point 173-179 °C

Water Solubility 3.6 mg/L (at 25°C)

logP (Octanol-Water Partition) 4.01 -

pKa 10.4 -

PubChem CID 5757 -

Mechanism of Action: Signaling Pathways
17β-Estradiol exerts its effects primarily through two pathways: the classical genomic pathway

and the rapid non-genomic pathway.

Genomic Pathway: Estradiol binds to estrogen receptors (ERα and ERβ) located in the

cytoplasm and nucleus. Upon binding, the receptor-ligand complex dimerizes and

translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen

Response Elements (EREs). This interaction recruits co-activator or co-repressor proteins,

leading to the modulation of gene transcription. This process typically occurs over hours to

days.

Non-Genomic Pathway: A subpopulation of estrogen receptors is located at the plasma

membrane (mERs). Binding of estradiol to these receptors can rapidly activate intracellular

signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to downstream

cellular effects within seconds to minutes.
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Caption: Dual signaling pathways of 17β-Estradiol.

Experimental Protocols
Detailed methodologies are essential for the reproducible study of 17β-Estradiol's effects.

Protocol: In Vitro Estrogen Receptor Competitive
Binding Assay
This assay quantifies the ability of a test compound to compete with radiolabeled 17β-Estradiol

for binding to the estrogen receptor.

Materials:

Recombinant human ERα or ERβ protein.

[³H]-17β-Estradiol (radioligand).

Binding buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4).
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Test compound (e.g., "1,3,5-Eto-17-oscl" if it were available) and unlabeled 17β-Estradiol

(for standard curve).

96-well microplates.

Scintillation fluid and microplate scintillation counter.

Procedure:

Prepare serial dilutions of the test compound and unlabeled 17β-Estradiol in binding buffer.

In a 96-well plate, add 50 µL of binding buffer, 50 µL of diluted ER protein, 50 µL of [³H]-17β-

Estradiol (at a final concentration near its Kd), and 50 µL of the test compound or standard.

For total binding wells, add 50 µL of buffer instead of compound. For non-specific binding

wells, add a high concentration of unlabeled 17β-Estradiol.

Incubate the plate for 18-24 hours at 4°C to reach equilibrium.

Separate bound from free radioligand using a method like dextran-coated charcoal or

filtration.

Add scintillation fluid to the wells and count the radioactivity (in counts per minute, CPM)

using a microplate scintillation counter.

Calculate specific binding and plot the percentage of inhibition versus compound

concentration to determine the IC₅₀ value.
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Caption: Workflow for ER competitive binding assay.

Protocol: E-Screen Assay for Estrogenic Activity
The E-Screen (Estrogen-Screen) assay is a cell proliferation assay using the human breast

cancer cell line MCF-7, which is estrogen-responsive.

Materials:

MCF-7 cells.

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
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Charcoal-dextran stripped FBS (to remove endogenous steroids).

Test compound and 17β-Estradiol (positive control).

Cell proliferation reagent (e.g., MTT, WST-1).

96-well cell culture plates.

Procedure:

Cell Plating: Seed MCF-7 cells in a 96-well plate at a density of ~3,000 cells/well in regular

medium and allow them to attach for 24 hours.

Hormone Starvation: Replace the medium with hormone-free medium (containing charcoal-

stripped FBS) and incubate for 48-72 hours to synchronize cells and minimize basal

proliferation.

Treatment: Replace the starvation medium with fresh hormone-free medium containing

various concentrations of the test compound or 17β-Estradiol. Include a vehicle control (e.g.,

DMSO).

Incubation: Incubate the cells for 6 days.

Proliferation Measurement: Add a cell proliferation reagent (e.g., MTT) to each well and

incubate according to the manufacturer's instructions.

Data Acquisition: Read the absorbance on a microplate reader at the appropriate

wavelength.

Analysis: Calculate the proliferative effect (PE) relative to the vehicle control and determine

the EC₅₀ value.

Conclusion
While the queried substance "1,3,5-Eto-17-oscl" remains unidentified, the principles of its

investigation would follow the rigorous scientific framework applied to well-known hormones

like 17β-Estradiol. This guide outlines the essential components of such a technical dossier,

from fundamental physicochemical data and mechanistic pathways to detailed, reproducible
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experimental protocols. These methods form the bedrock of endocrine pharmacology and are

critical for the discovery and development of new therapeutics targeting the estrogen receptor.

To cite this document: BenchChem. [An In-depth Technical Guide to 17β-Estradiol:
Discovery, Mechanism, and Experimental Analysis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b117252#1-3-5-eto-17-oscl-discovery-
and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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